molecular formula C13H14F2O3 B1326173 2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone CAS No. 884504-26-1

2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone

Cat. No.: B1326173
CAS No.: 884504-26-1
M. Wt: 256.24 g/mol
InChI Key: KYWXUTWMNGLPMN-UHFFFAOYSA-N
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Description

2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (CAS: 884504-26-1) is a fluorinated propiophenone derivative featuring a 1,3-dioxane ring at the β-position of the ketone group. Its molecular formula is C₁₃H₁₄F₂O₃, with a molecular weight of 268.25 g/mol. The compound is characterized by two fluorine atoms at the 2' and 5' positions of the phenyl ring, which confer distinct electronic and steric properties compared to non-fluorinated analogs.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-9-2-3-11(15)10(8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWXUTWMNGLPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645962
Record name 1-(2,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-26-1
Record name 1-(2,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone typically involves the reaction of 2’,5’-difluorobenzaldehyde with 1,3-dioxane-2-carboxylic acid under acidic conditions to form the intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods: In an industrial setting, the production of 2’,5’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’,5’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism by which 2’,5’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone exerts its effects involves interactions with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 2',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone, focusing on substituent positions and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions
This compound 884504-26-1 C₁₃H₁₄F₂O₃ 268.25 2',5'-F, 3-(1,3-dioxan-2-yl)
2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone 898757-29-4 C₁₃H₁₃ClF₂O₃ 291.69 2'-Cl, 4',5'-F, 3-(1,3-dioxan-2-yl)
4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone 724708-06-9 C₁₃H₁₅ClO₃ 254.71 4'-Cl, 3-(1,3-dioxan-2-yl)
3',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone 884504-27-2 C₁₃H₁₄F₂O₃ 268.25 3',5'-F, 3-(1,3-dioxan-2-yl)
2',6'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone 884504-27-2* C₁₃H₁₄F₂O₃ 268.25 2',6'-F, 3-(1,3-dioxan-2-yl)
Propiophenone (parent compound) 93-55-0 C₉H₁₀O 134.18 No substituents

*CAS number overlaps due to isomerism; differentiation requires analytical techniques .

Reactivity and Catalytic Performance

Amination Reactions

Propiophenone derivatives undergo catalytic amination, but fluorination and steric bulk significantly influence yields. For example:

  • Propiophenone (unsubstituted) achieves 20% conversion to amines over Au/TiO₂ catalysts, with 11% yield due to steric hindrance .
  • This compound (fluorinated analog) is expected to exhibit lower yields than unsubstituted propiophenone due to increased steric hindrance from the dioxane ring and electronic effects of fluorine.
α-Functionalization
  • Propiophenone reacts with diphenyl diselenide under cesium carbonate catalysis to form α-phenylseleno derivatives with 0.59 mmol yields .
  • Chlorinated analogs (e.g., 2'-Cl-4',5'-F) could exhibit intermediate reactivity .

Physicochemical Properties

Solubility
  • This compound: Limited data; similar compounds (e.g., 2'-chloro-4',5'-difluoro analog) are soluble in polar aprotic solvents like DMSO and chloroform .
  • 4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone: Slightly soluble in methanol and DMSO .
Thermal Stability

No direct melting/boiling point data exists for the target compound, but analogs like 2'-chloro-4',5'-difluoro-propiophenone are stable at room temperature for shipping .

Research Findings and Challenges

  • Synthetic Challenges : Fluorination introduces complexities in regioselectivity during synthesis. For example, achieving pure 2',5'-difluoro isomer requires precise control over reaction conditions .

Biological Activity

2',5'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (CAS No. 884504-26-1) is a synthetic compound characterized by its unique molecular structure, which includes a difluorophenyl group and a dioxane moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C13H14F2O3
  • Molecular Weight : 256.25 g/mol
  • Purity : 95% - 97%

Anticancer Properties

Recent studies have indicated that derivatives of acetophenone, including compounds similar to this compound, exhibit significant anticancer properties. For instance, thiosemicarbazone derivatives of acetophenone have shown to induce apoptosis in various cancer cell lines, suggesting that structural modifications can enhance biological activity .

A study focusing on benzoylbenzophenone thiosemicarbazones demonstrated that certain analogues could inhibit the invasion of breast and prostate cancer cells by up to 92% at specific concentrations, highlighting the therapeutic potential of structurally related compounds .

The mechanisms underlying the anticancer effects of these compounds often involve:

  • Induction of mitochondrial dysfunction leading to apoptosis.
  • Modulation of cellular thiol content.
  • Inhibition of specific enzymes such as cathepsin L, which is implicated in cancer cell invasion and metastasis .

In Vitro Studies

In vitro evaluations have been conducted on structurally similar compounds to assess their cytotoxicity and efficacy against cancer cell lines such as K562 (chronic myelogenous leukemia) and MDA-MB-231 (breast cancer). These studies typically utilize assays like MTT to determine cell viability and apoptosis rates. The results often reveal a dose-dependent response with lower cytotoxicity towards normal cells compared to cancerous cells .

In Vivo Studies

Initial in vivo studies involving related compounds have demonstrated tolerability in animal models while exhibiting significant tumor growth inhibition. For instance, certain thiosemicarbazone derivatives were well-tolerated in mouse models bearing implanted tumors, suggesting potential for further development into therapeutic agents .

Data Summary

Property Value
Molecular FormulaC13H14F2O3
Molecular Weight256.25 g/mol
CAS Number884504-26-1
Purity95% - 97%
Anticancer ActivityInduces apoptosis
Antimicrobial ActivityPotentially effective

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